4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenylquinazoline
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Overview
Description
4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenylquinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinazoline core, a piperazine ring, and a benzodioxin moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenylquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate sulfonyl chlorides under basic conditions.
Piperazine Derivatization: The piperazine ring is then introduced by reacting the benzodioxin derivative with piperazine in the presence of a suitable base, such as sodium carbonate, to form the sulfonyl-piperazine intermediate.
Quinazoline Core Construction: The final step involves the coupling of the sulfonyl-piperazine intermediate with a quinazoline derivative under catalytic conditions, often using palladium catalysts and ligands to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenylquinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides and sulfone derivatives.
Reduction: Reduced quinazoline and piperazine derivatives.
Substitution: Various alkylated or arylated quinazoline and piperazine derivatives.
Scientific Research Applications
4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenylpyrimidine
- 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenylpyridine
- 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenylbenzimidazole
Uniqueness
Compared to these similar compounds, 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenylquinazoline is unique due to its quinazoline core, which imparts distinct chemical reactivity and biological activity. The presence of the quinazoline ring can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C26H24N4O4S |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenylquinazoline |
InChI |
InChI=1S/C26H24N4O4S/c31-35(32,20-10-11-23-24(18-20)34-17-16-33-23)30-14-12-29(13-15-30)26-21-8-4-5-9-22(21)27-25(28-26)19-6-2-1-3-7-19/h1-11,18H,12-17H2 |
InChI Key |
OFNPELLMHJTTBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
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